molecular formula C14H21N3O2 B1599819 tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate CAS No. 77278-62-7

tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate

Cat. No. B1599819
CAS RN: 77278-62-7
M. Wt: 263.34 g/mol
InChI Key: YOAXZXWTZMDCOQ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C14H21N3O2 . It has an average mass of 263.335 Da and a monoisotopic mass of 263.163391 Da .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate” were not found, similar compounds have been synthesized and characterized. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .


Physical And Chemical Properties Analysis

The physical form of similar compounds is reported to be solid . The InChI code for a similar compound is 1S/C15H24N4O2/c1-15 (2,3)21-14 (20)19-8-6-18 (7-9-19)13-10-12 (11-16)4-5-17-13/h4-5,10H,6-9,11,16H2,1-3H3 .

Scientific Research Applications

Catalysis and Polymerization

The compound has been utilized in the synthesis and polymerization of related chemical structures, demonstrating its potential as a catalyst. Mennenga et al. (2015) described how 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate and its derivatives, which are structurally related to tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, were used in catalytic processes, particularly in the acylation of tert-butanol (Mennenga et al., 2015).

Structural Analysis and Characterization

Several studies focus on the synthesis and structural analysis of compounds similar to tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate. Sanjeevarayappa et al. (2015) synthesized a closely related compound and characterized it using techniques like X-ray diffraction, indicating the compound's potential for further chemical and pharmacological studies (Sanjeevarayappa et al., 2015).

Pharmaceutical Intermediates

Compounds structurally similar to tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate are often used as intermediates in pharmaceutical synthesis. Gumireddy et al. (2021) synthesized a sterically congested piperazine derivative, showcasing its utility as a pharmacologically relevant core (Gumireddy et al., 2021).

Biological Activity

These compounds are also being evaluated for biological activities. Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and analyzed their antibacterial and antifungal activities, suggesting potential therapeutic applications (Kulkarni et al., 2016).

Corrosion Inhibition

In a unique application, Praveen et al. (2021) investigated the anticorrosive behavior of a novel compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, for carbon steel in acidic conditions, demonstrating its potential as a corrosion inhibitor (Praveen et al., 2021).

Safety And Hazards

The safety information for a similar compound indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for “tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate” were not found, the diverse biological activities of compounds containing piperazine rings suggest that they could be further explored in the field of drug discovery .

properties

IUPAC Name

tert-butyl 4-pyridin-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-6-4-5-7-15-12/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAXZXWTZMDCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475015
Record name tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate

CAS RN

77278-62-7
Record name tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-bromopyridine (1.0 g, 6.33 mmol, 1.00 equiv), t-butyl piperazine-1-carboxylate (2.35 g, 12.62 mmol, 2.00 equiv), BINAP (196 mg, 0.63 mmol, 0.10 equiv), Pd2(dba)3 (290 mg, 0.32 mmol, 0.05 equiv), and NaOt-Bu (1.89 g, 18.90 mmol, 3.00 equiv) in toluene (20 mL) was placed in a 100-mL round bottom flask under an inert atmosphere and stirred overnight at 100° C. in an oil bath. The resulting mixture was concentrated under vacuum. Purification by silica gel column (ethyl acetate/petroleum ether (1:40)) yielded 1.4 g (84%) of t-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
290 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Oboh, JE Teixeira, TJ Schubert, AS Maribona… - Bioorganic & Medicinal …, 2023 - Elsevier
Cryptosporidiosis is a diarrheal disease particularly harmful to children and immunocompromised people. Infection is caused by the parasite Cryptosporidium and leads to dehydration, …
Number of citations: 3 www.sciencedirect.com
DP Guest - 2017 - core.ac.uk
Chapter 1: Gives the reader a background on carbenes paying particular attention to N-heterocyclic carbenes (NHCs). The chapter describes NHC’s electronic and structural properties …
Number of citations: 1 core.ac.uk

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